![molecular formula C12H15N3O B2893932 1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1152526-41-4](/img/structure/B2893932.png)
1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MBMP and has a molecular formula of C12H15N3O. It is a pyrazole derivative that contains a methoxybenzyl group and a methyl group attached to the pyrazole ring.
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it suitable for constructing complex molecules. For instance, it can undergo reactions such as alkylation, acylation, and sulfonation, which are fundamental in synthesizing pharmaceuticals, agrochemicals, and dyestuffs .
Pharmaceuticals
In the pharmaceutical industry, this compound is utilized to develop new drugs. Its pyrazole moiety is a common feature in molecules with anti-inflammatory and analgesic properties. Researchers can modify the methoxybenzyl group to fine-tune the compound’s biological activity and pharmacokinetic properties .
Agrochemicals
As an intermediate in agrochemical production, “1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine” contributes to the synthesis of herbicides, insecticides, and fungicides. Its structural adaptability allows for the creation of compounds that target specific pests or weeds without harming crops or the environment .
Dyestuff Industry
In the dyestuff industry, this compound is used to create new colorants. The methoxy group can participate in electrophilic aromatic substitution reactions, which are crucial for attaching various dye moieties. This leads to the development of dyes with desired properties such as lightfastness and washability .
Material Science
The compound’s molecular framework is beneficial in material science, particularly in creating polymers with specific characteristics. It can be incorporated into polymer chains to alter their thermal stability, rigidity, or elasticity. This is particularly useful in developing new plastics, coatings, and adhesives .
Catalysis
In catalysis, “1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine” can act as a ligand for metal catalysts. The nitrogen atoms in the pyrazole ring can coordinate with metals, forming complexes that catalyze various chemical reactions, including those used in organic synthesis and industrial processes .
Analytical Chemistry
This compound can be used as a reagent in analytical chemistry to detect or quantify other substances. Its ability to form stable complexes with metals makes it useful in colorimetric assays and spectroscopic methods for measuring trace elements .
Research Tool
In academic and industrial research laboratories, the compound is a valuable tool for studying chemical reactions and mechanisms. It can be used as a model compound to understand reaction kinetics, thermodynamics, and the effects of molecular structure on reactivity .
properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-7-14-15(12(9)13)8-10-4-3-5-11(6-10)16-2/h3-7H,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWWCDCUUSVPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC(=CC=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.